![molecular formula C30H29N3O4 B2871368 N,N-dibenzyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872855-09-9](/img/structure/B2871368.png)
N,N-dibenzyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
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Description
N,N-dibenzyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of indole-based compounds, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Combination Therapy for Leishmaniasis
A study has demonstrated the potential use of indolylquinoline derivatives, which share a structural motif with N,N-dibenzyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, in the treatment of visceral leishmaniasis. When combined with Sodium Antimony Gluconate (SAG), these derivatives significantly reduced parasite burdens in infected animals, suggesting their potential as new agents for leishmaniasis therapy (Pal et al., 2002).
Antifungal Agents
Research has identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as promising antifungal agents against Candida and Aspergillus species. Introduction of specific modifications to the molecular structure improved plasmatic stability while maintaining antifungal activity, highlighting the importance of structural optimization in developing effective treatments (Bardiot et al., 2015).
Anticancer Research
Certain derivatives, such as those containing the 2-morpholino group, have been investigated for their potential in anticancer therapy. One study synthesized analogues of a known DNA-PK inhibitor, exploring the effects of water-solubilizing groups at specific positions. These compounds demonstrated potent inhibitory activity against DNA-PK and potential for enhancing the cytotoxicity of ionizing radiation in cancer treatment (Cano et al., 2013).
Membrane-Protective and Antioxidant Activities
A study on amide derivatives containing 2,6-diisobornylphenol moiety revealed compounds with high membrane-protective and antioxidant activities. These findings suggest the potential for these compounds in protecting cellular structures against oxidative stress, with specific derivatives showing promise for further pharmacological activity studies (Buravlev et al., 2017).
Novel Chemical Syntheses
Research has also focused on the synthesis of novel compounds and their potential applications. For example, one study detailed the synthesis of new aminobenzylated Mannich bases and evaluated their antimicrobial activity, contributing to the development of new antimicrobial agents (Nimavat et al., 2004).
properties
IUPAC Name |
N,N-dibenzyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O4/c34-28(31-15-17-37-18-16-31)22-32-21-26(25-13-7-8-14-27(25)32)29(35)30(36)33(19-23-9-3-1-4-10-23)20-24-11-5-2-6-12-24/h1-14,21H,15-20,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHKQOGDWHOKIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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